SY-LB-35

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11N3O |

|---|---|

Molecular Weight |

249.27 g/mol |

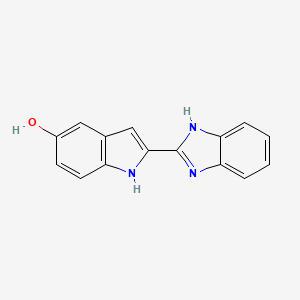

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1H-indol-5-ol |

InChI |

InChI=1S/C15H11N3O/c19-10-5-6-11-9(7-10)8-14(16-11)15-17-12-3-1-2-4-13(12)18-15/h1-8,16,19H,(H,17,18) |

InChI Key |

MIVGVAZQKUNNAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(N3)C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

SY-LB-35 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of SY-LB-35

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, small molecule, first-in-class agonist of the Bone Morphogenetic Protein (BMP) receptor.[1] It functions by mimicking the biochemical and functional activities of endogenous BMPs, potent regulators of cellular proliferation, differentiation, and viability.[1] This technical guide delineates the core mechanism of action of this compound, detailing its activation of canonical and non-canonical BMP signaling pathways. The information presented herein is a synthesis of preclinical findings, focusing on quantitative data and detailed experimental methodologies to provide a comprehensive resource for researchers in the field of drug discovery and development.

Core Mechanism: BMP Receptor Agonism

This compound acts as a potent agonist of the BMP receptor.[2] Its mechanism is dependent on the activity of type I BMP receptors, as inhibition of these receptors blocks the downstream signaling and cellular effects induced by this compound.[1] This interaction initiates a cascade of intracellular signaling events that are crucial for its observed biological activities.

Intracellular Signaling Pathways

This compound stimulates both the canonical Smad pathway and several non-canonical pathways, mirroring the signaling profile of natural BMPs like BMP2.[1]

Canonical Smad Pathway

Upon binding to the BMP receptor, this compound induces the phosphorylation and nuclear translocation of Smad1/5/8 proteins.[1][2] This activation of the canonical Smad pathway is a hallmark of BMP signaling and is essential for the regulation of gene expression related to cell fate and differentiation.[3]

Non-Canonical Pathways

This compound also robustly activates multiple non-canonical signaling pathways that play crucial roles in cell survival and proliferation:[1][2]

-

PI3K/Akt Pathway: Activation of this pathway is critical for cell viability and proliferation.[2][3]

-

ERK (Extracellular-regulated kinase) Pathway: This pathway is involved in the regulation of cell growth and differentiation.[3]

-

p38 and JNK (c-Jun N-terminal kinase) Pathways: These stress-activated protein kinase pathways are also implicated in the cellular responses to this compound.[2]

The sustained activation of these non-canonical pathways has been observed following treatment with this compound.[4]

Cellular Effects

The activation of these signaling cascades by this compound translates into significant cellular effects, primarily observed in the C2C12 myoblast cell line.[1][2]

Increased Cell Viability and Proliferation

This compound treatment leads to a significant increase in both cell number and overall cell viability.[1][2] This proliferative effect is a direct consequence of the activation of the aforementioned signaling pathways.

Cell Cycle Progression

Analysis of the cell cycle reveals that this compound induces a shift towards the S and G2/M phases, indicating that the compound promotes cell cycle progression and division.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the mechanism of action of this compound.

Table 1: In Vitro Efficacy of this compound on Cell Viability and Proliferation in C2C12 Cells

| Parameter | Concentration Range (µM) | Incubation Time | Result |

| Cell Viability | 0.01 - 1000 | 24 h | Significant increase in cell viability.[2] |

| Cell Number | 0.01 - 10 | 24 h | Approximately 40% average increase in cell number.[3] |

Table 2: In Vitro Activation of Signaling Pathways by this compound in C2C12 Cells

| Pathway | Concentration Range (µM) | Incubation Time | Result |

| Smad Phosphorylation | 0.01 - 10 | 30 min | Stimulation of Smad phosphorylation and nuclear translocation.[2] |

| PI3K/Akt Activation | 0.01 - 10 | 15 or 30 min | Stimulation of PI3K phosphorylation and activation; cytoplasmic localization of p-Akt.[2] |

| ERK, p38, JNK Phosphorylation | 0.01 - 10 | 15 min | Stimulation of phosphorylation of all three kinases.[3] |

Table 3: Effect of this compound on Cell Cycle in C2C12 Cells

| Parameter | Concentration Range (µM) | Incubation Time | Result |

| Cell Cycle | 0.01 - 10 | 24 h | Shift towards S and G2/M phases.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture

The C2C12 myoblast cell line is used for these experiments. The cells are cultured in appropriate media conditions and allowed to reach approximately 75% confluency before treatment.[5] For experiments investigating signaling pathways, cells are typically serum-starved prior to stimulation.[3]

Western Blot Analysis

This protocol is used to assess the phosphorylation status of key signaling proteins.

-

Cell Lysis: After treatment with this compound or controls, C2C12 cells are washed with PBS and lysed using RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA Protein Assay Kit.[5]

-

Sample Preparation: Lysates are diluted with Laemmli sample buffer to a final 1X concentration.[6]

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are loaded per lane, separated by SDS-PAGE, and transferred to a PVDF membrane.[6]

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Smad, anti-Smad, anti-p-Akt, anti-Akt, etc.). Following primary antibody incubation, membranes are washed and incubated with HRP-conjugated secondary antibodies.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

The RealTime-Glo™ MT Cell Viability Assay Kit is used to measure cell viability.

-

Cell Plating: C2C12 cells are seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound or controls for the desired duration (e.g., 24 hours).

-

Reagent Addition: The RealTime-Glo™ MT Cell Viability Assay reagent is added to each well.

-

Measurement: Luminescence is measured at various time points using a microplate reader to determine the level of viable cells.

Cell Cycle Analysis

-

Cell Collection: Following treatment, C2C12 cells are harvested by trypsinization.

-

Fixation: Cells are fixed, typically with cold ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathways

Caption: this compound signaling pathways.

Experimental Workflow

Caption: General experimental workflow.

References

- 1. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Indolyl-Benzimidazole Compounds Promote in vitro Wound Healing and Osteogenic Differentiation of Pluripotent Cells [imrpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. researchgate.net [researchgate.net]

SY-LB-35: A Potent Bone Morphogenetic Protein (BMP) Receptor Agonist for Cellular Proliferation and Osteogenic Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SY-LB-35 is a novel small molecule that functions as a potent agonist of the Bone Morphogenetic Protein (BMP) receptor. Exhibiting activities that mirror those of recombinant BMPs, this compound has been demonstrated to stimulate both canonical Smad and non-canonical intracellular signaling pathways, leading to significant increases in cell viability and proliferation. Furthermore, it has shown the ability to induce osteogenic differentiation in pluripotent cell lines. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative in vitro data, and detailed experimental protocols for the assessment of its biological activities.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in a wide array of cellular processes, including embryonic development, tissue homeostasis, and, most notably, bone formation. The therapeutic potential of recombinant BMPs in applications such as bone fracture healing has been established, but their use is often hampered by high costs and potential side effects. Small molecule agonists of BMP receptors, such as this compound, represent a promising alternative, offering the potential for more targeted and cost-effective therapeutic strategies. This compound has been identified as a robust activator of BMP receptor-dependent signaling, making it a valuable tool for research in regenerative medicine and drug discovery.

Mechanism of Action

This compound exerts its biological effects by acting as a direct agonist of BMP receptors. This interaction initiates a cascade of intracellular signaling events, encompassing both the canonical Smad pathway and several non-canonical pathways.

Canonical Smad Pathway

Upon binding of this compound to the BMP receptor complex, the type II receptor phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes, such as the inhibitor of DNA binding 1 (Id1).

Non-Canonical Pathways

In addition to the Smad pathway, this compound also activates several non-canonical signaling cascades that are crucial for its effects on cell proliferation and survival.[1] These include:

-

PI3K/Akt Pathway: Activation of this pathway is associated with cell survival, growth, and proliferation.

-

ERK (Extracellular signal-regulated kinase) Pathway: This pathway is a key regulator of cell proliferation and differentiation.

-

p38 and JNK (c-Jun N-terminal kinase) MAPK Pathways: These pathways are involved in cellular responses to stress, inflammation, and apoptosis, as well as differentiation.

The sustained activation of these non-canonical pathways has been observed following treatment with this compound.[2]

Quantitative Data Summary

The biological activity of this compound has been predominantly characterized in the C2C12 myoblast cell line. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on C2C12 Cell Viability

| Concentration (µM) | Incubation Time (h) | Effect on Cell Viability (% of control) |

| 0.01 | 24 | Increased |

| 0.1 | 24 | Increased |

| 1 | 24 | Increased |

| 10 | 24 | No significant change |

| 100 | 24 | Decreased |

| 1000 | 24 | Decreased |

Table 2: Activation of Signaling Pathways by this compound in C2C12 Cells

| Pathway | Concentration (µM) | Incubation Time (min) | Effect |

| Smad Phosphorylation | 0.01 - 10 | 15 - 30 | Stimulated |

| PI3K/Akt Pathway | 0.01 - 10 | 15 - 30 | Activated |

| ERK Phosphorylation | 0.01 - 10 | 15 | Stimulated |

| p38 Phosphorylation | 0.01 - 10 | 15 | Stimulated |

| JNK Phosphorylation | 0.01 - 10 | 15 | Stimulated |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the function of this compound.

Cell Culture and Treatment

-

Cell Line: C2C12 myoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, cells are typically serum-starved overnight in DMEM with a reduced FBS concentration (e.g., 0.5-2%) to minimize basal signaling.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentrations. A vehicle control (DMSO alone) should be included in all experiments.

Cell Viability Assay (e.g., RealTime-Glo™ MT Cell Viability Assay)

-

Seed C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Serum-starve the cells as described above.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 1000 µM) for 24 hours. Include a vehicle control and a positive control for cell death (e.g., Triton X-100).

-

Add the RealTime-Glo™ reagent to the wells according to the manufacturer's instructions.

-

Incubate the plate for the recommended time.

-

Measure luminescence using a plate reader.

-

Normalize the results to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis

-

Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Treat the cells with this compound (e.g., 0.01 µM to 10 µM) for the desired time (e.g., 15-30 minutes for phosphorylation events).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Smad1/5/8, phospho-Akt, phospho-ERK, phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

For loading controls, strip the membrane and re-probe with antibodies against the total forms of the proteins or a housekeeping protein (e.g., GAPDH, β-actin).

Osteogenic Differentiation Assays

Expression of bone differentiation markers has been observed to begin as early as 4 hours after exposure to this compound, with evidence of calcium deposition detected after 21 days.

-

Seed C2C12 cells in 24-well plates and grow to confluency.

-

Induce osteogenic differentiation by treating the cells with this compound (e.g., 0.1 µM to 10 µM) in osteogenic differentiation medium (DMEM with 10% FBS, ascorbic acid, and β-glycerophosphate).

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Rinse the cells with deionized water.

-

Stain for ALP activity using a commercially available kit (e.g., a BCIP/NBT substrate solution) according to the manufacturer's instructions.

-

Wash the cells with deionized water and visualize the blue-purple precipitate under a microscope.

-

Follow the procedure for inducing osteogenic differentiation as described for ALP staining, but continue the culture for 21 days.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.

-

Rinse the cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.

-

Visualize the red-orange calcium deposits under a microscope.

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of BMP signaling and its downstream effects. Its ability to potently activate both canonical and non-canonical pathways leads to enhanced cell proliferation and the induction of osteogenic differentiation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted functions of this compound and to explore its potential applications in regenerative medicine and the development of novel therapeutics for BMP-related pathologies.

References

An In-depth Technical Guide to the SY-LB-35 BMP Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SY-LB-35 is a novel, small molecule, first-in-class full agonist of the Bone Morphogenetic Protein (BMP) receptor signaling pathway. Exhibiting potent activity, this compound mimics the biochemical and functional activities of endogenous BMPs, such as BMP-2. It stimulates both the canonical Smad and non-canonical PI3K/Akt, ERK, p38, and JNK intracellular signaling cascades. This activation leads to significant increases in cell viability and proliferation and promotes osteogenic differentiation. This document provides a comprehensive technical overview of the this compound signaling pathway, including quantitative data on its cellular effects, detailed experimental protocols for its study, and a visual representation of its mechanism of action.

Core Signaling Pathway of this compound

This compound functions as a potent agonist of the BMP receptors. Its mechanism is dependent on the Type I BMP receptor, Activin-like kinase 2 (ALK2). Upon binding, this compound initiates a dual signaling cascade, activating both canonical and non-canonical BMP pathways.

Canonical Smad Pathway

Activation of the BMP receptor complex by this compound leads to the phosphorylation and nuclear translocation of Smad proteins, key transcription effectors in this pathway.

Non-Canonical Pathways

Concurrently, this compound stimulates several non-canonical signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

MAPK Pathways (ERK, p38, JNK): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.

The diagram below illustrates the signaling cascade initiated by this compound.

Quantitative Data on Cellular Effects

This compound has been shown to exert significant effects on cell viability and proliferation in the C2C12 myoblast cell line.

Effect of this compound on C2C12 Cell Viability

| Concentration of this compound | Treatment Duration | Change in Cell Viability (% of Control) | Statistical Significance |

| 0.01 µM | 24 hours | +241% | p < 0.0005 |

| 0.1 µM | 24 hours | +244% | p < 0.0005 |

| 1 µM | 24 hours | +218% | p < 0.001 |

| 10 µM | 24 hours | +137% | Not statistically different from control |

| 100 µM | 24 hours | -69% | p < 0.001 |

| 1 mM | 24 hours | -13% | p < 0.0005 |

Data is expressed as mean ± SEM (n=3), with each experiment performed in triplicate.[1]

Effect of this compound on C2C12 Cell Number

| Concentration of this compound | Treatment Duration | Cell Count (x 10⁵ cells) | Statistical Significance vs. Control |

| Control | 24 hours | 4.6 | - |

| 0.01 µM | 24 hours | 6.8 | p < 0.001 |

| 0.1 µM | 24 hours | 6.6 | p < 0.001 |

| 1 µM | 24 hours | 6.8 | p < 0.001 |

| 10 µM | 24 hours | 6.4 | p < 0.01 |

Data is expressed as mean ± SEM (n=3), with each experiment conducted in triplicate.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture

The C2C12 mouse myoblast cell line is utilized for assessing the activity of this compound. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For experiments, cells are typically serum-starved overnight to synchronize their cell cycles and reduce background signaling.

Western Blotting for Phosphorylation Analysis

This protocol is designed to detect the phosphorylation status of key signaling proteins.

Cell Viability Assay

The RealTime-Glo™ MT Cell Viability Assay is a common method to assess the effect of this compound on cell viability.

-

Cell Seeding: Plate C2C12 cells in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a serum-free medium and incubate overnight.

-

Treatment: Add this compound at various concentrations to the wells. Include a negative control (untreated cells) and a positive control for cell death (e.g., Triton X-100).

-

Assay Reagent Addition: Add the RealTime-Glo™ reagent to the wells.

-

Incubation and Measurement: Incubate for the desired time (e.g., 24 hours) and measure luminescence at regular intervals using a plate reader. Luminescence is proportional to the number of viable cells.

Osteogenic Differentiation Assays

The potential of this compound to induce osteogenic differentiation can be assessed by measuring alkaline phosphatase (ALP) activity and calcium deposition.

-

Cell Culture and Treatment: Culture C2C12 cells to confluence and then treat with this compound in an osteogenic differentiation medium for several days.

-

Cell Lysis: Lyse the cells to release intracellular enzymes.

-

ALP Substrate Addition: Add an ALP substrate, such as p-nitrophenyl phosphate (pNPP), to the cell lysate.

-

Incubation and Measurement: Incubate at 37°C. The ALP in the lysate will convert the substrate into a colored product.

-

Quantification: Measure the absorbance of the colored product using a spectrophotometer. The absorbance is proportional to the ALP activity.

-

Cell Culture and Treatment: Culture C2C12 cells with this compound in an osteogenic differentiation medium for an extended period (e.g., 21 days).

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining: Stain the fixed cells with a 2% Alizarin Red S solution (pH 4.2). This dye binds to calcium deposits.

-

Washing: Wash the cells to remove excess stain.

-

Visualization: Visualize the red-stained calcium nodules under a microscope. The intensity of the staining indicates the extent of mineralization.

Conclusion

This compound is a promising small molecule agonist of the BMP signaling pathway with significant potential for applications in regenerative medicine and tissue engineering. Its ability to robustly activate both canonical and non-canonical BMP signaling pathways underscores its potential as a therapeutic agent for conditions requiring enhanced cell proliferation and osteogenesis. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

SY-LB-35: A Novel Small Molecule Agonist of the Bone Morphogenetic Protein (BMP) Pathway

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SY-LB-35, a novel indolyl-benzimidazole compound identified as a potent small molecule agonist of the Bone Morphogenetic Protein (BMP) receptor signaling pathway. The document details its mechanism of action, summarizes key in vitro data, outlines experimental methodologies, and discusses its potential as a therapeutic agent for BMP-related pathologies.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play crucial roles in embryonic development and tissue homeostasis, particularly in bone and cartilage formation.[1][2] The therapeutic application of recombinant BMPs (rBMPs) has shown efficacy in treating conditions like bone fractures; however, their use is hampered by high costs and potential adverse effects.[3][4] Small molecule activators of the BMP pathway, such as this compound, offer a promising alternative that could overcome these limitations.[3][5]

This compound is a first-in-series, synthetic indolyl-benzimidazole compound that robustly activates BMP receptor signaling.[4][6] It has been shown to mimic the biochemical and functional activities of native BMPs, positioning it as a potential therapeutic for conditions requiring enhanced BMP signaling, such as bone repair and pulmonary arterial hypertension.[3][6][7]

Mechanism of Action

This compound functions as a full agonist of BMP receptor signaling.[6][7] Its mechanism involves the activation of both the canonical Smad-dependent pathway and non-canonical signaling cascades in a BMP receptor-dependent manner.[6][8]

-

Canonical Pathway: Upon binding, this compound stimulates the phosphorylation of Smad1/5/8 proteins. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including the inhibitor of DNA binding (Id1) transcription factor.[4][6][9]

-

Non-Canonical Pathways: this compound also activates several non-canonical pathways that are crucial for cell proliferation and survival. These include the PI3K/Akt, ERK, p38, and JNK intracellular signaling pathways.[7][8]

The activation of these signaling cascades is dependent on the activity of type I BMP receptors, specifically ALK2.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Cellular Effects of this compound in C2C12 Myoblast Cells

| Parameter | Concentration Range | Observation | Reference |

| Cell Viability | 0.01-10 µM | No decrease in cell viability observed.[6] | [6] |

| 100 µM | 30% decrease in cell viability.[6] | [6] | |

| 1 mM | 80% decrease in cell viability.[6] | [6] | |

| IC50 | 401.06 µM | Concentration reducing cell viability by 50%.[6] | [6] |

| Cell Number | 0.01-10 µM | Average increase of approximately 40% after 24h.[6] | [6] |

| Cell Cycle | 0.01-10 µM | Shift towards proliferative S and G2/M phases after 24h.[6][8] | [6][8] |

| Signaling | 0.01-10 µM | Stimulation of Smad, PI3K/Akt, ERK, and p38 phosphorylation.[8] | [8] |

Table 2: Effects of this compound on Various Cell Types

| Cell Type | Concentration Range | Effect on Cell Viability | Reference |

| C2C12 Myoblasts | 0.01-1000 µM | Significant increases.[4][8] | [4][8] |

| WEHI Cells | 0.01-100 µM | Significant increases.[4] | [4] |

| Primary PAECs | 0.01-1000 µM | Significant increases.[4] | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1 Cell Culture and Treatment

-

Cell Lines: C2C12 (mouse myoblast), WEHI (murine fibrosarcoma), and primary Pulmonary Artery Endothelial Cells (PAECs) were used.[4]

-

Culture Conditions: Cells were typically cultured in appropriate media supplemented with fetal bovine serum. For experiments, cells were often serum-starved to establish baseline signaling levels.[4][6]

-

Compound Application: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the specified concentrations (ranging from 0.01 µM to 1000 µM) for various durations (e.g., 30 minutes for signaling, 24 hours for viability and cell cycle).[4][8]

4.2 Cell Viability Assay

-

Method: A luminescence-based assay (e.g., CellTiter-Glo®) was used to quantify ATP levels, which correlate with the number of metabolically active cells.

-

Procedure: Cells were plated in multi-well plates, serum-starved, and then treated with a range of this compound concentrations for 24 hours.[4][6] A toxic control (e.g., Triton X-100) and an untreated control were included.[4] Luminescence was measured according to the manufacturer's protocol.

4.3 Western Blot Analysis

-

Purpose: To detect the phosphorylation status of key signaling proteins.

-

Procedure:

-

Serum-starved C2C12 cells were treated with this compound (0.01–10 µM) or BMP2 (positive control) for specified times (e.g., 30 minutes or 24 hours).[4][8]

-

Whole-cell lysates were prepared, and protein concentration was determined.

-

Equal amounts of protein (e.g., 20 µg) were separated by SDS-PAGE and transferred to a membrane.[4]

-

Membranes were probed with primary antibodies specific to phosphorylated forms of proteins (p-Smad1/5/8, p-Akt, p-ERK, p-p38) and total proteins for normalization.[4][6]

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) were used for detection via chemiluminescence.

-

4.4 Cell Cycle Analysis

-

Method: Flow cytometry was used to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

C2C12 cells were treated with this compound (0.01–10 µM) for 24 hours.[6]

-

Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., Propidium Iodide).

-

The DNA content of individual cells was measured by a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases was quantified.[6]

-

4.5 Osteogenic Differentiation Assay

-

Purpose: To assess the potential of this compound to induce bone cell differentiation.

-

Procedure:

-

C2C12 cells were cultured with this compound.

-

At various time points, cells were analyzed for the expression of bone differentiation markers (e.g., via Western blot or qPCR).[3]

-

After extended culture (e.g., 21 days), cells were stained with Alizarin Red S to detect calcium deposition, an indicator of mineralization.[3]

-

Therapeutic Potential and Advantages

The functional similarities between this compound and recombinant BMPs highlight its potential as a therapeutic agent.[3] By activating BMP signaling, this compound can promote cell viability, proliferation, and osteogenic differentiation.[4][5] This makes it a strong candidate for development as a treatment for:

-

Bone Fractures and Repair: Its demonstrated osteogenic potential suggests it could enhance bone healing processes.[3][5]

-

Pulmonary Arterial Hypertension (PAH): Restoring BMP signaling is a recognized therapeutic strategy for PAH.[3][7]

The primary advantages of a small molecule agonist like this compound over rBMPs include:

-

Cost-Effectiveness: Small molecules are typically easier and less expensive to synthesize and purify compared to recombinant proteins.[4]

-

Formulation and Delivery: this compound can be more efficiently formulated and targeted to diseased or damaged areas, potentially reducing systemic side effects.[6]

Conclusion

This compound is a novel and potent small molecule BMP receptor agonist that effectively mimics the activity of endogenous BMPs. It robustly stimulates both canonical and non-canonical BMP signaling pathways in a receptor-dependent manner, leading to increased cell viability, proliferation, and osteogenic differentiation in vitro. These findings establish this compound as a promising lead compound for the development of new therapies for a range of BMP-related pathologies, offering a potentially safer and more cost-effective alternative to recombinant protein-based treatments. Further in vivo studies are warranted to fully evaluate its therapeutic efficacy.[4][6]

References

- 1. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Novel Indolyl-Benzimidazole Compounds Promote in vitro Wound Healing and Osteogenic Differentiation of Pluripotent Cells [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

SY-LB-35: A Technical Guide to Canonical and Non-Canonical Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SY-LB-35 is a novel, small molecule, full agonist of the Bone Morphogenetic Protein (BMP) receptor.[1][2] This technical guide provides an in-depth overview of the canonical and non-canonical signaling pathways activated by this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and therapeutic potential of targeting the BMP signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound and BMP Signaling

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play critical roles in embryonic development and adult tissue homeostasis, particularly in bone formation.[3] BMPs initiate their signaling cascade by binding to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[3] This ligand-receptor interaction triggers two distinct intracellular signaling pathways: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.[3][4]

This compound is a benzimidazole derivative that has been identified as a potent agonist of the BMP receptor.[1][5] Unlike recombinant BMPs, which have limitations in clinical use, small molecule agonists like this compound offer the potential for more targeted and efficient therapeutic interventions in BMP-related pathologies.[1] this compound has been shown to mimic the biochemical and functional activities of BMPs by activating both canonical and non-canonical signaling pathways.[1]

Canonical Smad-Dependent Signaling Pathway

The canonical BMP signaling pathway is mediated by the Smad family of transcription factors. Upon this compound binding to the BMP receptor complex, the type II receptor phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[3] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it regulates the transcription of BMP target genes, such as Id1 (Inhibitor of DNA binding 1).[6]

Figure 1: Canonical Smad-dependent signaling pathway activated by this compound.

Non-Canonical Smad-Independent Signaling Pathways

In addition to the canonical Smad pathway, this compound activates several non-canonical signaling cascades that are Smad-independent.[1][4] These pathways are also initiated by the activation of the BMP receptor complex but involve different downstream effectors, primarily members of the mitogen-activated protein kinase (MAPK) family and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4][5] These non-canonical pathways play crucial roles in mediating cellular responses such as proliferation, survival, and differentiation.[7]

The key non-canonical pathways activated by this compound include:

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.[7]

-

ERK (Extracellular signal-regulated kinase) Pathway: A member of the MAPK family, the ERK pathway is primarily involved in cell proliferation and differentiation.

-

p38 MAPK Pathway: This pathway is typically associated with cellular stress responses, but also plays a role in differentiation.

-

JNK (c-Jun N-terminal kinase) Pathway: Another member of the MAPK family, the JNK pathway is involved in stress responses, apoptosis, and inflammation.

Figure 2: Non-canonical signaling pathways activated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key signaling molecules and cellular responses in the C2C12 myoblast cell line.

Table 1: Effect of this compound on Smad1/5/8 Phosphorylation

| This compound Concentration (µM) | Stimulation Time | p-Smad Level (% of Control) |

| 0.01 | 30 min | 150% |

| 0.1 | 30 min | 170% |

| 1 | 30 min | 282% |

| 10 | 30 min | 188% |

| Data from Western blot analysis in serum-starved C2C12 cells. Levels of p-Smad were normalized to total Smad levels.[8] |

Table 2: Effect of this compound on C2C12 Cell Viability

| This compound Concentration (µM) | Treatment Duration | Cell Viability (% of Control) |

| 0.01 | 24 h | Significant Increase |

| 0.1 | 24 h | Significant Increase |

| 1 | 24 h | Significant Increase |

| 10 | 24 h | Significant Increase |

| 100 | 24 h | Significant Increase |

| 1000 | 24 h | Significant Increase |

| Data from RealTime-Glo™ MT Cell Viability Assay in serum-starved C2C12 cells.[7] |

Table 3: Effect of this compound on C2C12 Cell Number

| This compound Concentration (µM) | Treatment Duration | Average Increase in Cell Number |

| 0.01 - 10 | 24 h | ~40% |

| Data from live cell counts in serum-starved C2C12 cells.[7] |

Table 4: Activation of Non-Canonical Signaling Pathways by this compound

| Pathway | Treatment | Observation |

| PI3K/Akt | 0.01-10 µM this compound for 15 min | Activation of the PI3K/Akt pathway and cytoplasmic localization of p-Akt. |

| ERK | 0.01-10 µM this compound for 24 h | Sustained activation (phosphorylation) of ERK. |

| p38 | 0.01-10 µM this compound for 24 h | Sustained activation (phosphorylation) of p38. |

| JNK | Not specified | Stimulation of JNK intracellular signaling pathway. |

| Observations from Western blot analysis in serum-starved C2C12 cells.[4] Quantitative dose-response data for p-Akt and p-JNK activation by this compound is not extensively documented in the reviewed literature. |

Detailed Experimental Protocols

C2C12 Cell Culture and Serum Starvation

This protocol is foundational for studying the effects of this compound on myoblasts.

-

Cell Line: C2C12 mouse myoblast cell line.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, they are passaged. The medium is aspirated, cells are washed with PBS, and then incubated with a suitable dissociation reagent (e.g., Trypsin-EDTA) until detached. The cell suspension is then diluted in fresh growth medium and re-plated.

-

Serum Starvation: To reduce basal signaling activity before stimulation, C2C12 cells are serum-starved. When cells reach the desired confluency, the growth medium is replaced with a serum-starvation medium (e.g., DMEM with 0.5% FBS or no FBS) for a period of 4 to 24 hours before treatment with this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to quantify the levels of phosphorylated Smad, Akt, ERK, p38, and JNK.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are then sonicated and centrifuged to pellet cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Smad1/5/8, anti-p-Akt, anti-p-ERK, anti-p-p38, or anti-p-JNK) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total protein (e.g., anti-Smad1/5/8, anti-Akt, etc.).

RealTime-Glo™ MT Cell Viability Assay

This assay is used to measure the number of viable cells in culture.

-

Cell Plating: C2C12 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium and incubated for 24 hours.

-

Reagent Preparation: The RealTime-Glo™ MT Reagent is prepared according to the manufacturer's instructions.

-

Assay Procedure:

-

The RealTime-Glo™ MT Reagent is added to the cells at the same time as the test compound (this compound).

-

The plate is incubated at 37°C and 5% CO2.

-

Luminescence is measured at various time points (e.g., 0, 6, 12, 24 hours) using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is proportional to the number of viable, metabolically active cells.

Logical Workflow for Investigating this compound Signaling

The following diagram illustrates a typical experimental workflow for characterizing the signaling pathways activated by a novel compound like this compound.

Figure 3: Experimental workflow for characterizing this compound signaling.

Conclusion

This compound is a potent small molecule agonist of the BMP receptor that activates both canonical Smad-dependent and non-canonical Smad-independent signaling pathways. Its ability to stimulate these cascades leads to increased cell viability and proliferation in myoblastic cell lines. The detailed understanding of its mechanism of action, as outlined in this guide, provides a strong foundation for further investigation into its therapeutic potential for conditions where enhancement of BMP signaling is desirable, such as bone regeneration and tissue repair. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomic analysis identifies activated MET-axis PI3K/AKT and MAPK/ERK in lapatinib-resistant cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Preliminary Efficacy and Mechanism of Action of SY-LB-35 in Preclinical Models of Acute Myeloid Leukemia (AML)

As requested, here is an in-depth technical guide on the preliminary studies of SY-LB-35, based on available information.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel, orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction, a critical dependency for a significant subset of acute myeloid leukemia (AML) cases. Preliminary preclinical studies demonstrate that this compound induces potent anti-leukemic activity by disrupting the menin-MLL1 complex, leading to the downregulation of key target genes, cell differentiation, and eventual apoptosis. This document provides a comprehensive overview of the initial in vitro and in vivo data, experimental methodologies, and the elucidated mechanism of action for this compound.

In Vitro Efficacy and Cellular Effects

Potency in AML Cell Lines

This compound has demonstrated potent anti-proliferative effects across various AML cell lines harboring MLL rearrangements or NPM1 mutations.

Experimental Protocol: Cell Viability Assay AML cell lines (e.g., MOLM-13, MV4-11) were seeded in 96-well plates and treated with a range of this compound concentrations for a period of 14 days. Cell viability was assessed using a luminescence-based assay (CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) values were then calculated using a normalized non-linear regression analysis.

Data Presentation: Anti-Proliferative Activity of this compound

| Cell Line | Genotype | IC50 (nM) |

| MOLM-13 | MLL-AF9 | < 10 |

| MV4-11 | MLL-AF4 | < 10 |

Induction of Cellular Differentiation

Treatment with this compound has been shown to induce myeloid differentiation in AML cells, a key therapeutic goal.

Experimental Protocol: Flow Cytometry for Differentiation Markers MOLM-13 cells were treated with a 100 nM concentration of this compound for 6 days. Post-treatment, cells were stained with fluorescently-conjugated antibodies against the myeloid differentiation marker CD11b. The cell population was then analyzed using a flow cytometer to quantify the percentage of CD11b-positive cells, indicating differentiation.

Data Presentation: Induction of Myeloid Differentiation Marker CD11b

| Cell Line | Treatment | Duration | % CD11b Positive Cells |

| MOLM-13 | Vehicle (Control) | 6 Days | < 5% |

| MOLM-13 | This compound (100 nM) | 6 Days | > 60% |

In Vivo Efficacy in Preclinical Models

The anti-leukemic activity of this compound was evaluated in a patient-derived xenograft (PDX) mouse model of AML.

Experimental Protocol: PDX Mouse Model Efficacy Study Immuno-compromised (NSG) mice were engrafted with human AML cells from a patient with an MLL-rearranged leukemia. Once the disease was established, mice were randomized into two groups and treated orally, once daily, with either a vehicle control or this compound. Tumor burden was monitored via bioluminescence imaging, and survival was tracked over the course of the study.

Data Presentation: In Vivo Efficacy in AML PDX Model

| Treatment Group | Dosing Regimen | Median Survival | Tumor Growth Inhibition |

| Vehicle Control | Oral, Once Daily | ~30 Days | - |

| This compound | Oral, Once Daily | Significantly Extended | Strong Inhibition |

Mechanism of Action and Signaling

This compound functions by physically occupying the pocket in the menin protein where MLL1 normally binds. This disruption prevents the formation of the menin-MLL1 complex, which is essential for the transcription of leukemogenic genes like MEIS1 and HOXA9.

Experimental Workflow

The following diagram illustrates the workflow used to characterize the efficacy and mechanism of this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Core Signaling Pathway

The diagram below details the molecular mechanism of this compound in AML cells with MLL alterations.

Caption: Mechanism of action of this compound in disrupting the menin-MLL1 complex.

SY-LB-35 target identification and validation

An In-Depth Technical Guide to the Target Identification and Validation of SY-LB-35

Abstract

This compound is a novel, first-in-class, small molecule indolyl-benzimidazole that functions as a potent, full agonist of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Developed and synthesized at St. John's University, this compound mimics the biochemical and functional activities of recombinant BMPs (rBMPs), positioning it as a promising therapeutic candidate for pathologies requiring enhanced BMP signaling, such as bone repair and pulmonary arterial hypertension.[2][3][4] This document provides a comprehensive technical overview of the target identification and validation of this compound, detailing its mechanism of action, the experimental data supporting its function, and the detailed protocols used in its characterization.

Target Identification: A Phenotypic and Pharmacological Approach

The discovery of this compound's target was driven by a phenotypic screening approach combined with pharmacological validation. The compound was designed based on the observation that indole and benzimidazole motifs are privileged scaffolds found in other known BMP modulators.[1][5] Initial cell-based assays using the pluripotent C2C12 myoblast cell line revealed that this compound significantly increased cell viability and proliferation, effects characteristic of BMP signaling activation.[1][2]

Target identification was subsequently confirmed through pharmacological inhibition. The effects of this compound were shown to be dependent on the activity of a type I BMP receptor, specifically Activin-like kinase 2 (ALK2). Treatment of C2C12 cells with a selective ALK2 inhibitor blocked the increase in cell viability and Smad phosphorylation induced by this compound, functionally positioning ALK2 as the primary target of the compound's activity.[3]

Target Validation: Elucidation of Downstream Signaling

This compound robustly activates both the canonical (Smad-dependent) and non-canonical (Smad-independent) arms of the BMP signaling pathway in a manner that is dependent on the type I BMP receptor.[1][2][5][6]

Canonical Pathway Activation

This compound treatment of C2C12 cells leads to a rapid and robust phosphorylation of the receptor-activated Smads (R-SMADs) 1, 5, and 8.[1][7] This phosphorylation is a hallmark of BMP pathway activation and was observed at sub-micromolar concentrations of the compound.[7] The activation of Smads was comparable to, and in some cases greater than, the effect seen with recombinant BMP2.[7] This effect was abrogated by co-treatment with Dorsomorphin, a non-selective inhibitor of type I BMP receptors, confirming the receptor-dependent mechanism.[7]

Non-Canonical Pathway Activation

Beyond the canonical Smad pathway, this compound also induces sustained, long-term activation of several non-canonical signaling cascades known to be modulated by BMP. These include:

-

PI3K/Akt Pathway: this compound stimulates the phosphorylation and activation of PI3K and Akt.[1]

-

MAPK Pathways: The compound promotes sustained phosphorylation of p38 and ERK.[3]

Validation experiments demonstrated that the pro-viability and wound-healing effects of this compound are dependent on PI3K and p38 signaling, as specific inhibitors of these kinases blocked the compound's activity.[3][4] Conversely, an ERK inhibitor did not affect this compound-induced cell viability, suggesting a more complex role for this pathway.[3][4]

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of cell-based assays.

Table 1: Dose-Response of this compound on C2C12 Myoblast Cell Number

| This compound Conc. (µM) | Mean Cell Number (x 10⁵) | Significance vs. Control |

|---|---|---|

| 0 (Control) | 4.6 | - |

| 0.01 | 6.8 | p < 0.001 |

| 0.1 | 6.6 | p < 0.001 |

| 1.0 | 6.8 | p < 0.001 |

| 10.0 | 6.4 | p < 0.01 |

Data summarized from experiments where serum-starved C2C12 cells were treated for 24 hours.[8]

Table 2: Effect of Pathway Inhibitors on this compound-Induced Cellular Responses

| Cellular Response | Pathway Inhibited | Inhibitor Used | Result |

|---|---|---|---|

| Cell Viability | ALK2 | LDN193189 | Blocked |

| Cell Viability | PI3K | LY294002 | Significantly Reduced |

| Cell Viability | p38 | SB203580 | Significantly Reduced |

| Cell Viability | ERK | PD98059 | No Significant Effect |

| Wound Closure | ALK2 | LDN193189 | Blocked |

| Wound Closure | PI3K | LY294002 | Blocked |

| Wound Closure | p38 | SB203580 | Blocked |

Data compiled from studies on C2C12 cells.[3]

Table 3: Summary of this compound Effects on Gene and Protein Expression

| Target Molecule | Effect | Method of Detection |

|---|---|---|

| p-Smad1/5/8 | Robust Increase (100-250% over control) | Western Blot |

| p-Akt | Sustained Activation | Western Blot |

| p-p38 | Sustained Activation | Western Blot |

| p-ERK | Sustained Activation | Western Blot |

| Id1 | Strong Increase | Western Blot |

| BMPR2 | Strong Increase | Western Blot |

| Runx2 | Detected after 4 hours | Western Blot |

| Alkaline Phosphatase (ALP) | Upregulated after 3 days | Not Specified |

| Osteocalcin (OCN) | Upregulated after 7 days | Not Specified |

Data compiled from studies on C2C12 cells.[3][7]

Detailed Experimental Methodologies

The following protocols are representative of the methods used to validate the target and function of this compound.

Cell Viability Assay (RealTime-Glo™ MT Assay)

This non-lytic, real-time assay measures the reducing potential of metabolically active cells.

-

Cell Plating: Seed C2C12 cells into an opaque 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Starvation: Gently replace the medium with serum-starvation medium and incubate for an additional 4-6 hours.

-

Reagent Preparation: Prepare the RealTime-Glo™ MT Assay reagent according to the manufacturer's protocol (Promega, G9711) by mixing the MT Cell Viability Substrate and NanoLuc® Enzyme into the desired treatment medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control.

-

Treatment: Add the reagent/compound mixture to the wells.

-

Measurement: Measure luminescence at desired time points (e.g., immediately, and after 24, 48, 72 hours) using a plate-reading luminometer. The signal is proportional to the number of viable cells.

Western Blotting for Phospho-Protein Analysis

This protocol is used to detect the activation of signaling pathways via phosphorylation.

-

Cell Culture and Treatment: Plate C2C12 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells, then treat with this compound at various concentrations and time points (e.g., 1 µM for 30 minutes for Smad phosphorylation).

-

Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto a 10% polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-Smad1/5/8, anti-p-p38).

-

Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-Smad1, anti-total-p38).

In Vitro Wound Healing (Scratch) Assay

This assay measures collective cell migration, a key process in wound repair.

-

Cell Seeding: Plate C2C12 cells in a 6-well plate and allow them to grow to 100% confluency.

-

Scratching: Using a sterile p200 pipette tip, create a straight, linear scratch through the center of the cell monolayer.

-

Washing: Gently wash the well twice with PBS to remove floating cells and debris.

-

Treatment: Add fresh, low-serum medium containing the desired concentration of this compound, vehicle control, or this compound plus a specific pathway inhibitor.

-

Imaging: Immediately capture images of the scratch at defined locations using a microscope (Time 0).

-

Incubation: Return the plate to the incubator and culture for 12-24 hours.

-

Final Imaging: After incubation, capture images of the same locations.

-

Analysis: Measure the area of the cell-free gap at Time 0 and the final time point using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration.

Conclusion

The target identification and validation of this compound serve as a clear example of a function-first drug discovery approach. Through phenotypic screening, the compound was identified as a potent activator of BMP-like cellular responses. Subsequent pharmacological interrogation using selective inhibitors unequivocally identified the type I BMP receptor ALK2 as the essential target mediating its effects. Validation studies have thoroughly mapped its downstream signaling, confirming its role as a full agonist of both canonical and non-canonical BMP pathways. The compelling preclinical data, demonstrating its ability to promote cell viability, wound healing, and osteogenesis, underscore the potential of this compound as a novel therapeutic agent to replace or augment rBMPs in clinical applications.

References

- 1. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]

- 2. scribd.com [scribd.com]

- 3. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]

- 4. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.kr]

- 5. Novel Indolyl-Benzimidazole Compounds Promote in vitro Wound Healing and Osteogenic Differentiation of Pluripotent Cells [imrpress.com]

- 6. Scratch wound closure of myoblasts and myotubes is reduced by inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Probing the Cellular Dynamics of SY-LB-35: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available in vitro data on SY-LB-35. As of the latest literature search, no in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters, have been published for this compound. The following sections detail the known cellular effects and the experimental methodologies used to elucidate them.

Executive Summary

This compound is a novel small molecule identified as a potent agonist of the Bone Morphogenetic Protein (BMP) receptor.[1][2][3] In vitro studies have demonstrated its ability to mimic the biochemical and functional activities of BMPs, suggesting its potential as a therapeutic agent in conditions where enhanced BMP signaling is desired, such as bone fracture healing and pulmonary arterial hypertension.[2][4] this compound activates both the canonical Smad pathway and several non-canonical pathways, leading to significant effects on cell viability, proliferation, and differentiation in preclinical cell models.[1][2][4] This guide provides a comprehensive overview of the reported cellular pharmacodynamics of this compound, the signaling cascades it initiates, and detailed protocols for the key experiments cited in the literature.

Cellular Pharmacodynamics

This compound has been shown to elicit robust biological responses in various cell types, most notably in the C2C12 myoblast cell line.[1][2][5] Its primary mechanism of action is the activation of BMP receptor signaling.[1][2]

Effects on Cell Viability and Proliferation

In C2C12 cells, this compound has been observed to significantly increase cell viability and cell number at concentrations ranging from 0.01 µM to 1 µM.[5] At these concentrations, treatment for 24 hours led to a significant increase in cell viability, in some cases more than doubling the number of viable cells compared to untreated controls.[5] However, at higher concentrations (100 µM and 1 mM), a significant reduction in cell viability was observed, with a calculated IC50 value of 401.06 µM in C2C12 cells.[5]

Cell cycle analysis in C2C12 cells treated with this compound (0.01–10 µM) for 24 hours revealed a shift towards the S and G2/M phases, indicating that the compound promotes cell proliferation.[1][2]

Table 1: Effect of this compound on C2C12 Cell Viability after 24-hour exposure

| Concentration (µM) | Percent Cell Viability (relative to control) |

| 0.01 | 241% |

| 0.1 | 244% |

| 1 | 218% |

| 10 | 137% (not statistically different from control) |

| 100 | 69% (significant reduction) |

| 1000 | 13% (significant reduction) |

Data extracted from in vitro studies.[5]

Signaling Pathways Activated by this compound

This compound activates multiple intracellular signaling pathways downstream of the BMP receptor in a manner dependent on type I BMP receptor activity.[1][2] This includes the canonical Smad pathway and several non-canonical pathways.[1][2][4]

Canonical BMP Signaling Pathway

This compound strongly stimulates the phosphorylation of Smad1/5/8 proteins, which are the receptor-regulated Smads (R-Smads) in the BMP signaling cascade.[2][5] Upon phosphorylation, these R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes.[6][7]

Caption: Canonical BMP/Smad signaling pathway activated by this compound.

Non-Canonical Signaling Pathways

In addition to the Smad pathway, this compound also activates several non-canonical, Smad-independent signaling cascades.[1][2][4] These pathways are also initiated by the activated BMP receptor complex and contribute to the cellular responses to this compound. The key non-canonical pathways stimulated by this compound include PI3K/Akt, ERK (MAPK), p38 (MAPK), and JNK (MAPK).[1][2][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

SY-LB-35: A Technical Overview of its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-LB-35 is a small molecule that has been identified as a potent agonist of the bone morphogenetic protein (BMP) receptor.[1] This compound has garnered significant interest in the scientific community for its ability to stimulate cellular processes such as proliferation and differentiation, particularly in myoblast and pluripotent cell lines.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on gene expression, with a focus on the underlying signaling pathways and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound functions by activating BMP receptors, thereby initiating downstream signaling cascades that are crucial for various cellular functions. Its activity mirrors that of recombinant BMPs (rBMPs), suggesting its potential as a therapeutic alternative in applications like bone regeneration and wound healing.[2] this compound stimulates both the canonical Smad pathway and several non-canonical pathways, including PI3K/Akt, ERK, p38, and JNK.[1] This broad-spectrum activation leads to significant changes in gene expression, driving cellular responses such as cell cycle progression and differentiation.

Effects on Gene Expression

Treatment of cells with this compound leads to the upregulation of key genes involved in the BMP signaling pathway and osteogenesis. While comprehensive quantitative data from high-throughput screening methods like microarray or RNA-sequencing are not publicly available, qualitative and semi-quantitative analyses have demonstrated increased expression of several important proteins.

Summary of Gene Expression Changes

The following table summarizes the observed changes in the expression of target genes in C2C12 myoblast cells following treatment with this compound. This data is derived from Western blot analyses.

| Gene/Protein | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Id1 (Inhibitor of DNA binding 1) | C2C12 | 0.01–10 µM this compound for 24 hours | Upregulation | [1] |

| BMPR2 (Bone morphogenetic protein receptor type II) | C2C12 | 0.01–10 µM this compound for 24 hours | Upregulation | [1] |

| Smad6 | C2C12 | 0.01–10 µM this compound for 24 hours | Upregulation | [1] |

| Smad7 | C2C12 | 0.01–10 µM this compound for 24 hours | Upregulation | [1] |

| β-catenin | C2C12 | Not specified | Upregulation | [2] |

| Runx2 (Runt-related transcription factor 2) | C2C12 | 4-hour exposure | Upregulation | [2] |

| Alkaline Phosphatase (ALP) | C2C12 | 3-day exposure | Upregulation | [2] |

| Osteocalcin (OCN) | C2C12 | 7-day exposure | Upregulation | [2] |

Signaling Pathways Activated by this compound

This compound activates multiple downstream signaling pathways upon binding to BMP receptors. The diagrams below illustrate the key canonical and non-canonical pathways involved.

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the effects of this compound.[1][2][3]

Cell Culture and Treatment

-

Cell Line: C2C12 myoblast cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to treatment, C2C12 cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal signaling activity.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (e.g., 0.01-10 µM). Cells are incubated with the this compound-containing medium for the specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for gene expression studies). Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Id1, anti-BMPR2, anti-p-Smad1/5/8). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

Conclusion and Future Directions

This compound is a potent BMP receptor agonist that modulates gene expression through the activation of both canonical Smad and non-canonical signaling pathways. The upregulation of key BMP target genes, including Id1, BMPR2, Smad6, and Smad7, as well as osteogenic markers, highlights its potential for therapeutic applications in bone and tissue regeneration.

While current research provides a solid foundation for understanding the molecular effects of this compound, further investigation using global gene expression profiling techniques such as RNA-sequencing or microarrays would provide a more comprehensive and quantitative understanding of its impact on the transcriptome. Such studies would be invaluable for elucidating the full spectrum of cellular processes regulated by this promising small molecule and for identifying novel therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for SY-LB-35 in C2C12 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-LB-35 is a potent small molecule agonist of the bone morphogenetic protein (BMP) receptor. In the C2C12 myoblast cell line, this compound has been demonstrated to stimulate significant increases in cell number and viability.[1] Mechanistically, it activates both the canonical Smad pathway and non-canonical signaling pathways including PI3K/Akt, ERK, p38, and JNK.[1] This document provides detailed protocols for studying the effects of this compound on C2C12 cell proliferation, signaling pathway activation, and osteogenic differentiation.

Key Experimental Protocols

C2C12 Cell Culture and Maintenance

A foundational aspect of reliable experimental outcomes is the proper maintenance of C2C12 cells.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 70-80% confluency to maintain their myogenic potential.[2] Avoid overconfluence, as this can impede subsequent differentiation.[2]

-

Passage Number: It is advisable to use C2C12 cells at lower passage numbers for all experiments to ensure consistency.

Cell Viability and Proliferation Assay

This protocol outlines the methodology to assess the effect of this compound on C2C12 cell viability and proliferation.

-

Cell Seeding: Plate C2C12 cells in a 96-well plate at a density of 5 x 10³ cells per well in growth medium and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.

-

Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) for 24 hours.[3] Include a vehicle control (e.g., DMSO) and a negative control (e.g., Triton X-100).[3]

-

Quantification: After the 24-hour incubation, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions. Read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Western Blot Analysis of Signaling Pathway Activation

This protocol is designed to detect the phosphorylation and activation of key signaling proteins in response to this compound.

-

Cell Seeding and Serum Starvation: Seed C2C12 cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells overnight.

-

Treatment: Treat cells with this compound (e.g., 10 µM) for short time points (e.g., 15, 30, 60 minutes) to observe rapid phosphorylation events.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated and total Smad1/5/8, Akt, ERK1/2, p38, and JNK. Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Osteogenic Differentiation Protocol

This compound, as a BMP receptor agonist, can induce C2C12 myoblasts to differentiate into an osteoblastic lineage.[4]

-

Cell Seeding: Plate C2C12 cells at a high density to facilitate differentiation.

-

Differentiation Medium: To induce osteogenic differentiation, switch the growth medium to a differentiation medium consisting of DMEM with 2% horse serum and this compound (e.g., 10 µM).[2]

-

Medium Changes: Replace the differentiation medium every 2-3 days.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Staining: After 5-7 days of differentiation, fix the cells and perform ALP staining to visualize early osteoblastic activity.

-

Alizarin Red S Staining: To detect late-stage osteogenic differentiation and calcium deposition, stain the cells with Alizarin Red S after 14-21 days.[3]

-

Data Presentation

Table 1: Effect of this compound on C2C12 Cell Viability

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Vehicle Control | - | 100 | ± 5.2 |

| This compound | 0.01 | 125 | ± 6.1 |

| This compound | 0.1 | 148 | ± 7.3 |

| This compound | 1 | 155 | ± 6.8 |

| This compound | 10 | 142 | ± 5.9 |

Table 2: Quantification of Phosphorylated Signaling Proteins

| Treatment Group (10 µM this compound) | p-Smad1/5/8 (Fold Change) | p-Akt (Fold Change) | p-ERK1/2 (Fold Change) |

| 15 minutes | 3.5 | 2.8 | 1.5 |

| 30 minutes | 4.2 | 3.1 | 1.8 |

| 60 minutes | 3.8 | 2.5 | 1.6 |

Visualizations

References

Application Notes and Protocols for SY-LB-35 in Osteogenic Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction